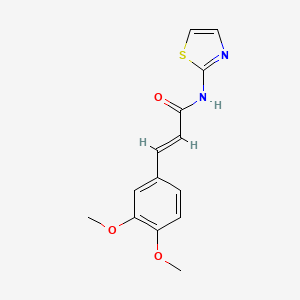
4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide, also known as EMB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EMB belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential.
作用機序
The exact mechanism of action of 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. In particular, 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has also been reported to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression and cell differentiation. The inhibition of these enzymes and proteins by 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide may contribute to its antimicrobial, anticancer, and anti-inflammatory activities.
Biochemical and Physiological Effects:
4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and suppress the production of pro-inflammatory cytokines. In vivo studies have shown that 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide can reduce the severity of inflammation in animal models of inflammatory bowel disease and sepsis. Additionally, 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been reported to have low toxicity in animal models, suggesting that it may have a favorable safety profile.
実験室実験の利点と制限
4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its potent antimicrobial, anticancer, and anti-inflammatory activities, its low toxicity in animal models, and its availability in good yield and purity. However, there are also some limitations to using 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide in lab experiments. For example, 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the exact mechanism of action of 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide. One potential area of research is the development of novel 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide in animal models and clinical trials. Overall, 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has the potential to be a valuable therapeutic agent for the treatment of infectious diseases, cancer, and inflammatory disorders, and further research is needed to fully explore its pharmacological properties.
合成法
4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process starting from 4-methylbenzylamine and ethyl isothiocyanate. The first step involves the formation of the intermediate 4-methylbenzyl isothiocyanate, which is then reacted with piperazine to yield 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide. The purity of 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide can be improved by recrystallization from suitable solvents. The synthesis method of 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been reported in the literature, and the compound can be obtained in good yield and purity.
科学的研究の応用
4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been studied for its potential pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory activities. In vitro studies have shown that 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide exhibits potent antimicrobial activity against several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, 4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-ethyl-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-3-17-8-10-18(11-9-17)15(19)16-12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLSWIRWPLIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-methylbenzyl)-1-piperazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)





![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)




![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)
